8-Bromoinosine
Overview
Description
8-Bromoinosine is a bioactive compound with a molecular structure that holds potent antiviral potential1. It has great application in restraining the proliferation of diverse viral strains1. The empirical formula of 8-Bromoinosine is C10H11BrN4O5 and its molecular weight is 347.1221.
Synthesis Analysis
8-Bromoinosine is used in the synthetic preparation of (bromo)adenosine, (bromo)guanosine derivatives via microwave-mediated regioselective and chemoselective bromination of adenosine, inosine, and guanosine derivatives3. It is also used as a reagent for the preparation and immunostimulating activity of purine-substituted3.
Molecular Structure Analysis
The molecular formula of 8-Bromoinosine is C10H11BrN4O545. The SMILES string representation of the molecule is OC[C@H]1OC@H[C@@H]1O)n2c(Br)nc3C(=O)NC=Nc23
45.
Chemical Reactions Analysis
While specific chemical reactions involving 8-Bromoinosine are not readily available, stoichiometric and constraint-based methods are generally applicable and useful to analyze any chemical or stoichiometric reaction network6.
Physical And Chemical Properties Analysis
8-Bromoinosine is a solid substance with a melting point of 180-190 °C45. It has a density of 2.45g/cm351. The boiling point is 732.5ºC at 760mmHg51.Scientific Research Applications
Ophthalmology : 8-Bromoinosine derivatives, specifically 8-bromo-cyclic GMP, have been found to significantly decrease intraocular pressure in rabbit eyes, suggesting potential applications in treating conditions like glaucoma (Becker, 1990).
Cancer Radiation Therapy : 8-Bromoadenine (8BrA), a closely related compound, interacts efficiently with low-energy electrons, which are generated during radiation therapy for cancer. This interaction suggests potential use as a DNA radiosensitizer in cancer treatment (Schürmann et al., 2017).
Cardiology : The effect of cyclic 3'5‘-guanosine mono-phosphate (8-bromo-cGMP) on cardiac Purkinje fibers was studied, indicating its potential in modulating cardiac electrophysiology and preventing arrhythmias (Mehegan et al., 1985).
Antiviral Research : 8-Bromo-2'-deoxyadenosine and its analogs show activity against various viruses, including cytomegalovirus (CMV) and respiratory syncytial virus (RSV), suggesting their potential as antiviral agents (Sági et al., 1994).
Molecular Biology : The incorporation of 8-bromo-2′-deoxyadenosine into oligodeoxynucleotides for synthetic DNA studies indicates its utility in molecular biology and genetic engineering (Liu & Verdine, 1992).
Pain Research : 8-bromo-cGMP has been shown to modulate nociceptive behavior in rat models, suggesting its relevance in pain management and understanding of nociception (Tegeder et al., 2002).
Neuroscience : Application of 8-bromo-cGMP in the brain has been shown to increase blood-brain barrier permeability, which could have implications in drug delivery and treatment of neurological disorders (Chi et al., 1999).
Dermatology : 8-Bromo-cAMP, a similar compound, stimulates proliferation and differentiation in keratinocytes, suggesting potential applications in skin-related conditions and therapies (Tong & Marcelo, 1983).
Safety And Hazards
The safety information for 8-Bromoinosine indicates that it is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, with target organs being the respiratory system4.
Future Directions
The future directions for 8-Bromoinosine are not readily available in the search results. However, given its potent antiviral potential, it may hold promise for further research and development in antiviral therapies1.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAXTILLADBPII-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoinosine | |
CAS RN |
55627-73-1 | |
Record name | 8-Bromoinosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55627-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromoinosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055627731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-bromoinosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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